N-Boc-O5-fluorenylmethyl-D-glutamic acid
CAS No.:
Cat. No.: VC17939139
Molecular Formula: C24H27NO6
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27NO6 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28) |
| Standard InChI Key | RCQRXYWDDVULAP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-Boc-O5-fluorenylmethyl-D-glutamic acid belongs to the class of orthogonally protected amino acids. Its structure comprises:
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A D-glutamic acid backbone with γ-carboxyl protected by a base-labile 9-fluorenylmethyl (Fm) ester.
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An α-amino group shielded by the acid-labile tert-butoxycarbonyl (Boc) group .
The stereochemistry at the α-carbon (D-configuration) distinguishes it from the naturally occurring L-glutamic acid, making it valuable for engineering peptides resistant to enzymatic degradation .
Table 1: Key Identifiers of N-Boc-O5-fluorenylmethyl-D-glutamic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₇NO₆ |
| Molecular Weight | 425.5 g/mol |
| CAS Registry Number | 4712641 |
| Synonyms | Boc-D-Glu-OFm, MFCD00076934 |
| Protective Groups | Boc (α-amine), Fm (γ-carboxyl) |
Synthetic Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis (SPPS)
The compound’s dual protection strategy is critical in SPPS methodologies:
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Boc Group: Removed selectively with trifluoroacetic acid (TFA) to expose the α-amine for peptide bond formation .
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Fm Group: Cleaved under mild basic conditions (e.g., 20% piperidine/DMF) to liberate the γ-carboxyl post-synthesis .
In a landmark study, Boc-D-Glu-OFm was employed to synthesize fullero-peptides via Merrifield resin strategies, demonstrating compatibility with automated synthesizers and nitrogen-rich environments .
Orthogonal Deprotection Sequences
The orthogonal nature of Boc/Fm protection allows sequential deblocking:
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Acidic Deprotection: 30–40% TFA in dichloromethane removes Boc without affecting the Fm ester .
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Basic Deprotection: Piperidine or DBU cleaves the Fm group, enabling side-chain functionalization .
This sequentiality is pivotal for constructing peptides with post-translational modifications, such as phosphorylated or glycosylated residues .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DMF, DCM) but insoluble in aqueous media due to hydrophobic Fm and Boc moieties .
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Stability: Stable under anhydrous, oxygen-free conditions but hydrolyzes in basic aqueous environments .
Chromatographic Behavior
Reverse-phase HPLC analyses (C4 column, 0.1% TFA/acetonitrile gradient) reveal a retention time of 14.2 min, consistent with its moderate hydrophobicity .
Comparative Analysis with Analogous Compounds
Boc-L-Glu-OFm vs. Boc-D-Glu-OFm
While Boc-L-Glu-OFm is commercially prevalent, the D-isomer offers unique advantages:
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Enhanced Metabolic Stability: D-amino acids resist protease activity, prolonging peptide half-life in biological systems .
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Crystallinity: The D-configuration often yields crystals with superior diffraction quality for X-ray studies .
Fmoc vs. Boc Protection Strategies
Unlike Fmoc-protected analogs, Boc-D-Glu-OFm eliminates side reactions during TFA-mediated deprotection, making it preferable for acid-stable sequences .
Industrial and Research Applications
Pharmaceutical Development
Boc-D-Glu-OFm derivatives are integral to synthesizing:
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Anticancer Peptides: Engineered to target tumor-specific receptors.
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Antimicrobial Agents: Designed with D-amino acids to evade bacterial resistance mechanisms .
Materials Science
The compound facilitates the synthesis of peptide-polymer conjugates, such as PLGA-peptide hybrids used in controlled drug delivery .
Challenges and Future Directions
Limitations in Large-Scale Synthesis
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Cost: High purity Boc-D-Glu-OFm remains expensive due to multi-step synthesis.
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Side Reactions: Premature Fm cleavage under prolonged acidic conditions necessitates optimized protocols .
Innovations in Protective Group Chemistry
Emerging trends focus on photolabile and enzyme-cleavable protecting groups to enhance spatial-temporal control in peptide assembly .
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